molecular formula C6H10Cl2N2O B12979445 3,5-Diaminophenol dihydrochloride

3,5-Diaminophenol dihydrochloride

Cat. No.: B12979445
M. Wt: 197.06 g/mol
InChI Key: VEVIIJUWVCIEGD-UHFFFAOYSA-N
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Description

3,5-Diaminophenol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O and a molecular weight of 197.06 g/mol . It is a derivative of phenol, where two amino groups are substituted at the 3 and 5 positions of the benzene ring, and it is stabilized as a dihydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminophenol dihydrochloride typically involves the reduction of 3,5-dinitrophenol. One common method is the hydrogenation of 3,5-dinitrophenol using a membrane catalyst made of an alloy consisting of 90 to 98% palladium and 2 to 10% rhodium or ruthenium . The hydrogenation is carried out in a medium of water or a 4-37% aqueous solution of hydrochloric acid at temperatures ranging from 50°C to 150°C and pressures from 1 to 60 atm .

Industrial Production Methods: In industrial settings, the production of this compound follows similar hydrogenation processes but on a larger scale. The use of commercial hydrogen and efficient catalysts ensures high yields and minimal waste production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diaminophenol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The compound itself is a product of the reduction of nitro compounds.

    Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Hydrogen gas in the presence of palladium catalysts.

    Substitution Reagents: Halogenating agents or acylating agents under acidic or basic conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Substitution Products: Various substituted phenols and anilines.

Comparison with Similar Compounds

Uniqueness: 3,5-Diaminophenol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it particularly valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C6H10Cl2N2O

Molecular Weight

197.06 g/mol

IUPAC Name

3,5-diaminophenol;dihydrochloride

InChI

InChI=1S/C6H8N2O.2ClH/c7-4-1-5(8)3-6(9)2-4;;/h1-3,9H,7-8H2;2*1H

InChI Key

VEVIIJUWVCIEGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)O)N.Cl.Cl

Origin of Product

United States

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